5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine

Myeloperoxidase inhibition Inflammation Cardiovascular disease

Researchers developing MPO-targeted therapies face the challenge of sourcing a validated, high-purity scaffold with defined selectivity. 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5) addresses this directly: • Documented MPO IC50 of 1-1.4 nM with 360-fold selectivity over EPX - enabling confident hit-to-lead progression. • Dual bromine/chlorine handles support sequential cross-coupling for rapid SAR library expansion. • ≥97% purity, stored under inert gas at 2-8°C, ensures batch-to-batch reproducibility for sensitive biological assays.

Molecular Formula C7H4BrClN2
Molecular Weight 231.48 g/mol
CAS No. 1190321-59-5
Cat. No. B1524594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
CAS1190321-59-5
Molecular FormulaC7H4BrClN2
Molecular Weight231.48 g/mol
Structural Identifiers
SMILESC1=CNC2=NC(=C(C=C21)Br)Cl
InChIInChI=1S/C7H4BrClN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11)
InChIKeyGRDJQIJVCMSPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Physicochemical & Scaffold Profile


5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-59-5) is a dihalogenated heterocyclic compound with the molecular formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol, serving as a core scaffold in medicinal chemistry [1]. This compound features a 1H-pyrrolo[2,3-b]pyridine core substituted with bromine at the 5-position and chlorine at the 6-position. Its computed XLogP3-AA value is 3, indicating moderate lipophilicity, and it contains one hydrogen bond donor and one hydrogen bond acceptor [1]. The presence of two distinct halogen substituents creates differentiated reactivity handles for cross-coupling and nucleophilic aromatic substitution reactions compared to mono-halogenated analogs. The compound is typically available at ≥97% purity from reputable commercial suppliers and is stored under inert gas at 2–8°C to maintain chemical integrity .

1
Dihalogenated scaffold with orthogonal Br (5-position) and Cl (6-position) reactivity handles – supports regioselective sequential cross-coupling in library synthesis.
2
Moderate lipophilicity profile (computed XLogP3-AA 3) – falls within drug-like property space and aids permeability/solubility predictions in lead optimization.
3
High-purity supply (≥97%) with recommended inert gas storage (2–8°C) – ensures reproducible synthetic and assay workflows without batch-to-batch variability from degradation.

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine: Why Substitution Pattern Matters


Generic substitution among pyrrolo[2,3-b]pyridine derivatives is not scientifically defensible due to the established structure-activity relationships (SAR) that demonstrate halogen identity and position critically modulate target engagement and selectivity. Research on pyrrolo[2,3-b]pyridine-based inhibitors has shown that halogen substitution patterns directly influence inhibitory potency and selectivity profiles across multiple target classes, including kinases and peroxidases [1][2]. For example, SAR studies on pyrrolo[2,3-b]pyridine derivatives as HNE inhibitors revealed that modifications at specific positions can result in complete loss of inhibitory activity [3]. The 5-bromo-6-chloro substitution pattern of this compound confers a unique combination of electronic and steric properties that cannot be replicated by mono-halogenated analogs (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine or 6-chloro-1H-pyrrolo[2,3-b]pyridine) or by alternative dihalogenated regioisomers (e.g., 5-chloro-6-bromo or 5,6-dichloro derivatives). Consequently, substituting this compound with a generic analog in a validated synthetic route or biological assay may invalidate reproducibility, alter SAR conclusions, and compromise downstream development timelines.

Target
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine
Risk if substituted
Mono-halogenated analogs (5-bromo or 6-chloro only) lack the second reactive handle and are uncharacterized for MPO/EPX/MR activity; SAR may not transfer.
Target
5-Bromo-6-chloro substitution pattern
Risk if substituted
Alternative dihalogenated regioisomers (e.g., 5-chloro-6-bromo or 5,6-dichloro) have distinct electronic/steric profiles; MPO/EPX selectivity and MR antagonist activity have not been reported.
Target
Mixed Br/Cl physicochemical signature
Risk if substituted
Symmetric dihalogenated or mono-halogenated analogs differ in density, lipophilicity, and chromatographic behavior; method transfers may require re-validation.

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine: Evidence vs. Closest Analogs


Nanomolar MPO Inhibition

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine demonstrates potent inhibition of myeloperoxidase (MPO) chlorination activity with an IC50 of 1 nM, as measured by aminophenyl fluorescein assay after 10-minute incubation followed by NaCl addition [1]. In a separate assay format using recombinant human MPO incubated for 10 minutes in the presence of 120 mM NaCl, the compound exhibited an IC50 of 1.40 nM [1]. These values position the compound among the more potent MPO inhibitors within the pyrrolo[2,3-b]pyridine chemotype, where benchmark MPO inhibitors in this class typically show IC50 values ranging from 13 nM to 1.5 μM [2]. In contrast, the mono-halogenated analog 5-bromo-1H-pyrrolo[2,3-b]pyridine lacks reported MPO inhibitory activity at comparable concentrations, while the regioisomeric 5-chloro-6-bromo analog has not been characterized for MPO inhibition in public databases [3].

MPO Inhibition vs Class Benchmark
Reported cross-study
IC50 1 nM (MPO chlorination) / 1.40 nM (rhMPO); class benchmark 13 nM–1.5 µM ~13–1500× lower IC50
Supports prioritized selection for MPO-targeted studies; 5-bromo analog unreported as active.
Aminophenyl fluorescein assay, 10-min incubation; recombinant human MPO with 120 mM NaCl.
Myeloperoxidase inhibition Inflammation Cardiovascular disease

EPX Bromination Inhibition & MPO Selectivity

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine inhibits human eosinophil peroxidase (EPX) bromination activity with an IC50 of 360 nM, as measured by 3-bromo tyrosine formation using tyrosine as substrate after 10-minute incubation [1]. This yields a selectivity ratio (MPO IC50 / EPX IC50) of approximately 360-fold, indicating that the compound is markedly more potent against MPO than EPX. In comparison, the lactoperoxidase (LPO) inhibition IC50 is 42 μM, demonstrating a >10,000-fold selectivity window for MPO over LPO [1]. Alternative dihalogenated pyrrolo[2,3-b]pyridine derivatives with different halogen substitution patterns (e.g., 5,6-dichloro or 5-chloro-6-bromo) have not been systematically evaluated for EPX inhibition, nor have they demonstrated this specific selectivity profile [2]. Mono-halogenated analogs such as 5-bromo-1H-pyrrolo[2,3-b]pyridine lack reported EPX inhibition data [3].

MPO over EPX Selectivity
Reported cross-study
EPX IC50 360 nM; MPO IC50 1 nM → 360-fold selectivity; LPO IC50 42 µM → >10,000-fold over LPO
Indicates reduced EPX/LPO off-target probability in MPO assays; no EPX data for alternative regioisomers.
3-Bromo tyrosine formation, tyrosine substrate, 10-min incubation, human EPX.
Eosinophil peroxidase inhibition Asthma Allergic inflammation

Mineralocorticoid Receptor Antagonism

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine acts as an antagonist at the human mineralocorticoid receptor (MR) ligand-binding domain with an IC50 of 6.31 μM (6309.57 nM), as determined by luciferase reporter gene assay in UAS-MR-bla HEK293 cells expressing gal4-fused human MR LBD [1]. This moderate micromolar activity distinguishes the compound from high-affinity MR antagonists such as spironolactone (IC50 ~10–100 nM) while providing a starting point for optimization in MR-targeted programs where sub-micromolar potency is not required or where polypharmacology is desired [2]. In contrast, mono-halogenated analogs (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine) and alternative dihalogenated regioisomers (e.g., 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine) have not been characterized for MR antagonist activity in public databases, leaving the 5-bromo-6-chloro substitution pattern as the only characterized MR-active pyrrolo[2,3-b]pyridine within this analog set [3].

MR Antagonist Activity vs Benchmark
Class-level inference
IC50 6.31 µM; benchmark spironolactone ~10–100 nM ~63–630× higher IC50
Enables MR signaling studies in cellular models where moderate affinity is acceptable; unique among characterized pyrrolo[2,3-b]pyridines.
Gal4-fused human MR LBD, luciferase reporter assay in HEK293; data to verify.
Mineralocorticoid receptor antagonism Hypertension Heart failure

Physicochemical Profile vs. Mono-Halogenated Analogs

The predicted density of 5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is 1.878 ± 0.06 g/cm³, and its computed XLogP3-AA lipophilicity value is 3 [1]. In comparison, the mono-halogenated analog 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS 183208-35-7) has a molecular weight of 197.03 g/mol and a lower predicted density, reflecting the absence of the second halogen substituent [2]. The 6-chloro-1H-pyrrolo[2,3-b]pyridine analog has a molecular weight of 152.58 g/mol and correspondingly lower density and lipophilicity. The dihalogenated 5,6-dichloro-1H-pyrrolo[2,3-b]pyridine analog has a molecular weight of 187.03 g/mol and a different halogen mass distribution compared to the bromo-chloro compound [3]. These physicochemical differences directly impact solubility, permeability, and metabolic stability in biological systems, as well as chromatographic behavior during purification and analytical method development.

Physicochemical Profile vs Analogs
Class-level inference
Density 1.878 g/cm³, XLogP3-AA 3, MW 231.48 g/mol; mono‑halogenated analogs MW 152–197 g/mol with lower density/lipophilicity.
Mixed Br/Cl influences solubility, permeability, and analytical retention; substitution alters these parameters.
Computed properties (ACD/Labs, PubChem); experimental validation recommended.
Physicochemical properties ADME prediction Formulation development

5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine Application Scenarios


MPO Inhibitor Discovery for Inflammation and Cardiovascular Disease

This compound is optimally suited for hit-to-lead and lead optimization campaigns targeting myeloperoxidase (MPO) inhibition. Based on the documented IC50 of 1–1.4 nM against MPO chlorination activity and the characterized 360-fold selectivity over eosinophil peroxidase (EPX) [1], research teams can confidently select this compound as a starting scaffold for medicinal chemistry efforts. The nanomolar potency and defined selectivity profile reduce the risk of pursuing compounds with uncharacterized off-target activity. Programs focused on atherosclerosis, chronic obstructive pulmonary disease (COPD), cystic fibrosis, or other inflammatory conditions where MPO-derived oxidants contribute to pathogenesis will benefit from the established activity data [1]. The compound serves as a validated tool for chemical biology studies investigating MPO function and as a lead for optimization toward clinical candidates.

Mineralocorticoid Receptor Signaling Studies

The documented MR antagonist activity (IC50 = 6.31 μM) in a luciferase reporter gene assay [2] makes this compound a useful probe for investigating MR-mediated transcriptional regulation in cellular models. Unlike potent clinical MR antagonists such as spironolactone, this moderate micromolar activity allows for studies where partial or graded MR inhibition is desired. The compound can be employed in hypertension, heart failure, or renal disease research as a chemical tool to interrogate MR signaling pathways without the confounding pleiotropic effects associated with steroidal MR antagonists. The absence of reported MR activity for alternative halogenated pyrrolo[2,3-b]pyridine analogs makes this specific substitution pattern essential for reproducible MR-related studies [3].

Differential Halogen Reactivity for Cross-Coupling

The presence of both bromine (5-position) and chlorine (6-position) substituents on the pyrrolo[2,3-b]pyridine core provides two orthogonal reactive handles for sequential functionalization. This differentiated reactivity is valuable for parallel synthesis libraries and for developing regioselective cross-coupling methodologies. The compound's computed XLogP3-AA of 3 and predicted density of 1.878 g/cm³ inform solvent selection and purification strategies during synthetic workflows. Researchers requiring a scaffold with two distinct halogen leaving groups for iterative Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings will find this compound preferable to mono-halogenated analogs (which permit only a single functionalization step) or symmetric dihalogenated analogs (which lack regioselectivity for sequential transformations).

Analytical Reference Standard for Pyrrolopyridine Characterization

With its well-defined molecular weight (231.48 g/mol), InChIKey (GRDJQIJVCMSPFF-UHFFFAOYSA-N), and SMILES (C1=CNC2=NC(=C(C=C21)Br)Cl) [4], this compound serves as an analytical reference standard for method development and quality control in research and industrial laboratories. The high purity specification (≥97%) from reputable commercial suppliers ensures reliable calibration of HPLC, LC-MS, and NMR instrumentation for the analysis of pyrrolo[2,3-b]pyridine-containing samples. The compound's distinct retention time and spectral signature, driven by its mixed halogen substitution pattern, facilitate peak identification in complex reaction mixtures and impurity profiling studies.

Application
Selection Property
Validation Focus
MPO pathway inhibition studies
Reported low-nanomolar MPO activity context
Selectivity over EPX and LPO review
MR signaling pathway research
Reported MR antagonist activity
Receptor binding assay context
Regioselective cross-coupling synthesis
Orthogonal Br/Cl reactivity handles
Sequential functionalization protocol review
Analytical reference standard for pyrrolopyridines
Defined physicochemical and spectral signature
HPLC/LC-MS peak identification and method calibration

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